molecular formula C17H22N2O4S2 B4567749 N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE

N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE

Cat. No.: B4567749
M. Wt: 382.5 g/mol
InChI Key: VWURISBAIUMERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DIBENZENESULFONAMIDE is a useful research compound. Its molecular formula is C17H22N2O4S2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2,2-dimethyl-3-[(phenylsulfonyl)amino]propyl}benzenesulfonamide is 382.10209953 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been conducted, providing insights into their molecular and electronic structures. These compounds are linked into frameworks by hydrogen bonds, with kinetic investigations correlating well with their stereo-chemical characteristics (Rublova et al., 2017).

Potential Biological Activities

  • Research on benzenesulfonamide derivatives incorporating flexible triazole moieties has shown them to be highly effective inhibitors of human carbonic anhydrase isoforms. These compounds, due to their flexibility and structure, have demonstrated significant intraocular pressure lowering activity, which could be beneficial in glaucoma treatment (Nocentini et al., 2016).

Antimicrobial and Anticancer Activities

  • A study on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives revealed their moderate to high activity against Gram-positive and Gram-negative bacterial strains, with certain molecules exhibiting good inhibition of α-glucosidase enzyme, indicating their potential as antibacterial and anti-enzymatic agents (Abbasi et al., 2016).

  • Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, showing interesting antimicrobial properties against a range of bacteria and fungi. Some of these compounds displayed higher activity compared to reference drugs, highlighting their potential as antimicrobial agents (Ghorab et al., 2017).

Enzyme Inhibition and Molecular Docking

  • Sulfonamides incorporating 1,3,5-triazine moieties have been reported as inhibitors of carbonic anhydrase isozymes, showing a range of inhibition constants across different isozymes. These findings are significant for the development of novel approaches for managing hypoxic tumors, demonstrating the versatility of sulfonamide derivatives in therapeutic applications (Garaj et al., 2005).

Properties

IUPAC Name

N-[3-(benzenesulfonamido)-2,2-dimethylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-17(2,13-18-24(20,21)15-9-5-3-6-10-15)14-19-25(22,23)16-11-7-4-8-12-16/h3-12,18-19H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWURISBAIUMERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=CC=C1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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